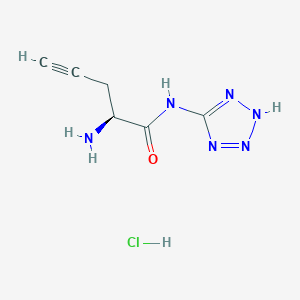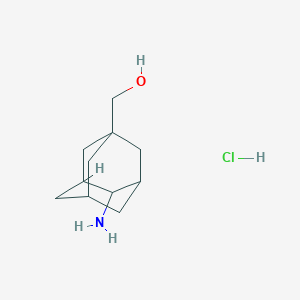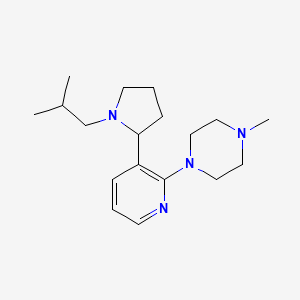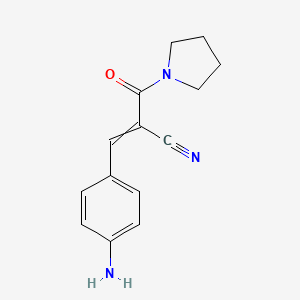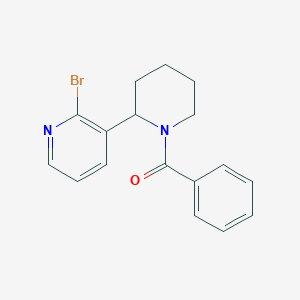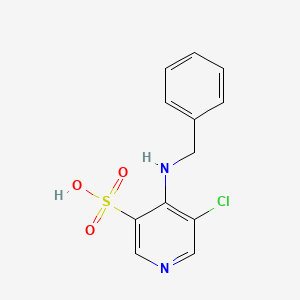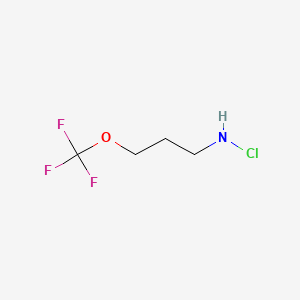
N-chloro-3-(trifluoromethoxy)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-chloro-3-(trifluoromethoxy)propan-1-amine is an organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and an amine group attached to a three-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-chloro-3-(trifluoromethoxy)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-(trifluoromethoxy)propan-1-amine.
Chlorination: The amine group is chlorinated using a chlorinating agent such as sodium hypochlorite (NaOCl) or chlorine gas (Cl₂) under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and concentration of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
N-chloro-3-(trifluoromethoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used for substitution reactions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Produces 3-(trifluoromethoxy)propan-1-amine.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-chloro-3-(trifluoromethoxy)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which N-chloro-3-(trifluoromethoxy)propan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro group can participate in electrophilic reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and binding affinity to target molecules. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-chloro-3-(trifluoromethyl)propan-1-amine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
N-chloro-3-(methoxy)propan-1-amine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-chloro-3-(trifluoromethoxy)butan-1-amine: Similar structure but with an additional carbon in the chain.
Uniqueness
N-chloro-3-(trifluoromethoxy)propan-1-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C4H7ClF3NO |
|---|---|
Poids moléculaire |
177.55 g/mol |
Nom IUPAC |
N-chloro-3-(trifluoromethoxy)propan-1-amine |
InChI |
InChI=1S/C4H7ClF3NO/c5-9-2-1-3-10-4(6,7)8/h9H,1-3H2 |
Clé InChI |
INPOYZFWJNSWIA-UHFFFAOYSA-N |
SMILES canonique |
C(CNCl)COC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] oxalate](/img/structure/B15060884.png)
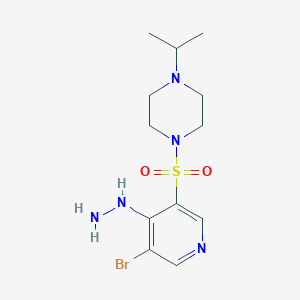
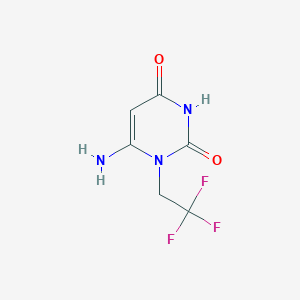
![N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine](/img/structure/B15060908.png)
![4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid](/img/structure/B15060923.png)
![(6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid](/img/structure/B15060924.png)
